

Zovodotin Efficacy: A Comparative Analysis in High vs. Low HER2-Expressing Cancer Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zovodotin

Cat. No.: B10831927

[Get Quote](#)

For Immediate Release

A detailed comparison of the investigational antibody-drug conjugate **Zovodotin** (zanidatamab **zovodotin**, ZW49) reveals potent anti-tumor activity across a spectrum of HER2-expressing cancer cells, with notable efficacy in both high and low HER2 environments. This guide synthesizes preclinical and clinical data to provide researchers, scientists, and drug development professionals with a comprehensive overview of **Zovodotin**'s performance.

Zovodotin is a biparatopic antibody-drug conjugate (ADC) that uniquely targets two distinct epitopes on the HER2 receptor. This novel mechanism is designed to enhance antibody-receptor clustering and internalization, leading to efficient delivery of its cytotoxic payload. This analysis delves into the available data to compare its efficacy in cancer cells with varying levels of HER2 expression.

Preclinical Efficacy of Zovodotin

In vitro and in vivo preclinical studies have demonstrated the potent cytotoxic effects of **Zovodotin** across a range of HER2 expression levels.

In Vitro Cytotoxicity

Zovodotin has shown potent growth-inhibitory activity in various breast cancer cell lines, with EC50 values in the sub-nanomolar to low nanomolar range. Notably, its efficacy extends to cell lines with lower HER2 expression. A summary of the in vitro cytotoxicity of **Zovodotin** in a

panel of breast cancer cell lines with corresponding HER2 receptor numbers is presented below.

Cell Line	HER2 Receptors per Cell	Zovodotin (ZW49) EC50 (nM)
HCC1954	6,000,000	0.04 ± 0.01
SK-BR-3	3,660,000	0.04 ± 0.02
JIMT-1	526,000	0.50 ± 0.09
ZR-75-1	378,000	0.58 ± 0.46
MDA-MB-175	287,000	0.62 ± 0.10
T-47D	206,000	No activity

Data sourced from a Zymeworks presentation.[\[1\]](#)

In Vivo Anti-Tumor Activity

Preclinical studies using patient-derived xenograft (PDX) models have further substantiated the efficacy of **Zovodotin** in tumors with both high and low HER2 expression.

HER2 Expression Level (IHC)	PDX Model	Dosing Regimen	Outcome
High (IHC 3+)	HBCx-13b	Two doses at ≥3 mg/kg	Tumor regressions
Low (IHC 1+)	ST-910	Single dose at ≥6 mg/kg	Tumor regressions

Data sourced from an abstract presented at the 2018 San Antonio Breast Cancer Symposium.
[\[2\]](#)

Clinical Efficacy of Zovodotin

The first-in-human Phase 1 clinical trial (NCT03821233) of **Zovodotin** has provided encouraging preliminary results in heavily pretreated patients with a variety of HER2-expressing solid tumors.

Patient Demographics and Response Rates

The trial enrolled patients with locally advanced (unresectable) or metastatic HER2-expressing cancers. Among the response-evaluable patients, a significant portion had high levels of HER2 expression.

HER2 Expression Status	Percentage of Patients
IHC 3+	58%
IHC 2+/FISH+	16%

Data from the 2022 ESMO Congress presentation.[3]

In a cohort of 29 evaluable patients with various HER2-positive solid cancers, **Zovodotin** demonstrated promising anti-tumor activity.

Efficacy Endpoint	Result (n=29)
Confirmed Objective Response Rate (cORR)	31%
Disease Control Rate (DCR)	72%

Data from the 2022 ESMO Congress presentation.[3]

While a direct statistical comparison of efficacy between the IHC 3+ and IHC 2+/FISH+ subgroups from the currently available data is not possible, the overall response in a population with a majority of high HER2-expressing tumors is promising. The confirmed objective response rate of 13% in a small subgroup of 8 patients with breast cancer and 37% in 11 patients with gastroesophageal adenocarcinoma (GEA) further highlights its activity in different tumor types.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay

- **Cell Lines:** A panel of human breast cancer cell lines with varying HER2 expression levels was used.
- **Method:** Cell viability was assessed after a 72-hour incubation with **Zovodotin**. The half-maximal effective concentration (EC50) was determined using a standard cell proliferation assay (e.g., CellTiter-Glo®).
- **HER2 Expression Quantification:** The number of HER2 receptors per cell was determined by quantitative flow cytometry or other validated methods.

In Vivo Patient-Derived Xenograft (PDX) Models

- **Animal Models:** Immunocompromised mice were engrafted with patient-derived tumor tissue.
- **Tumor Models:** The HBCx-13b (HER2 IHC 3+) and ST-910 (HER2 IHC 1+) breast cancer PDX models were utilized.
- **Treatment:** **Zovodotin** was administered intravenously at the specified doses.
- **Efficacy Assessment:** Tumor volume was measured regularly to assess anti-tumor activity, with tumor regression being a key endpoint. HER2 expression in the PDX models was confirmed by immunohistochemistry (IHC).

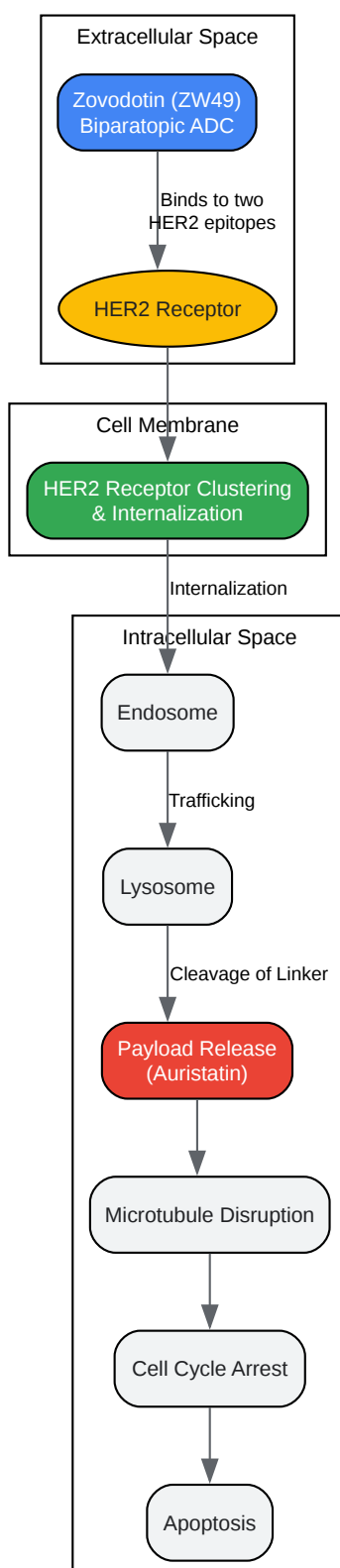
Phase 1 Clinical Trial (NCT03821233)

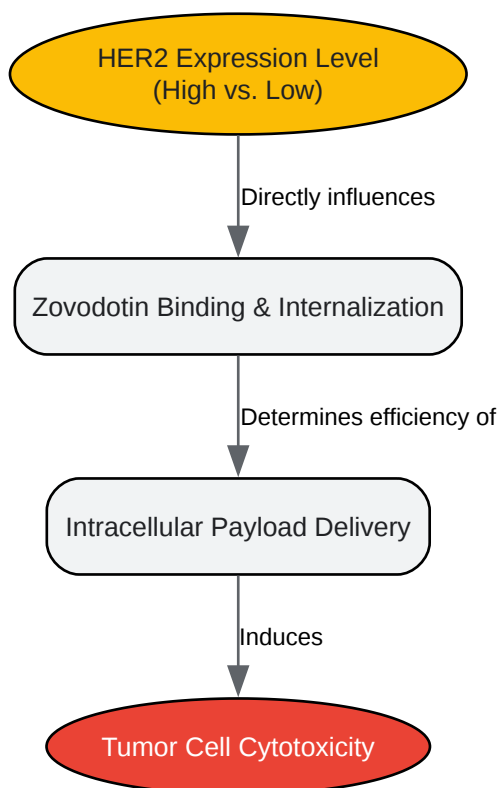
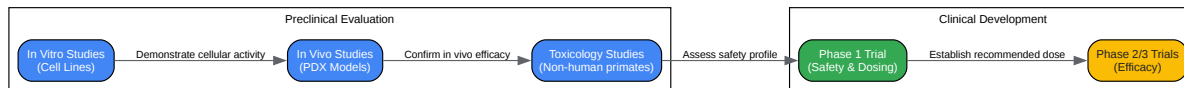
- **Study Design:** A first-in-human, open-label, dose-escalation and dose-expansion study.
- **Patient Population:** Patients with locally advanced (unresectable) or metastatic HER2-expressing solid tumors who have progressed on standard-of-care therapies.
- **HER2 Status Determination:** HER2 expression was determined by local laboratory assessment using IHC and/or in situ hybridization (ISH). HER2-high was generally defined as IHC 3+ or IHC 2+/ISH+.
- **Treatment Regimens:** **Zovodotin** was administered intravenously at various doses and schedules.

- Efficacy Evaluation: Tumor responses were assessed by investigators according to RECIST v1.1 criteria.

Signaling Pathways and Mechanism of Action

Zovodotin's biparatopic nature, targeting two distinct HER2 epitopes, is believed to drive its potent activity. This dual-binding mechanism leads to enhanced HER2 receptor clustering and internalization, resulting in more efficient delivery of the auristatin payload to the tumor cell. The internalized **Zovodotin** is then trafficked to the lysosome, where the cytotoxic payload is released, leading to cell cycle arrest and apoptosis.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [zymeworks.com](https://www.zymeworks.com) [zymeworks.com]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [onclive.com](https://www.onclive.com) [onclive.com]

- To cite this document: BenchChem. [Zovodotin Efficacy: A Comparative Analysis in High vs. Low HER2-Expressing Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831927#comparing-zovodotin-efficacy-in-high-vs-low-her2-expressing-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com